ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
Description
Ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a triazole-derived compound characterized by a cyclohexyl substituent at the 5-position of the triazole ring, a sulfanylacetyl linker, and an ethyl benzoate moiety. Its synthesis likely involves cyclization and functionalization steps similar to those reported for related compounds, such as the cyclization of thiosemicarbazides in alkaline conditions .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNLLHMMJFQERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazole intermediate.
Formation of the Thioether Linkage: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reacts with the triazole intermediate.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions that may include acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Triazole 5-Position
- Ethyl 4-({[(4-allyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate (): Substituents: Allyl group at the triazole 4-position and a 2,4-dimethylphenyl carboxamide at the 5-position. Key Differences: The allyl and aromatic carboxamide groups increase hydrophobicity compared to the cyclohexyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
- N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) (): Substituents: Ethyl and pyridinyl groups at the triazole 4- and 5-positions, respectively. Key Differences: Pyridinyl introduces hydrogen-bonding capability, contrasting with the purely hydrophobic cyclohexyl group. Biological Relevance: VUAA-1 is a known agonist of insect odorant receptors (Orco), highlighting the role of triazole derivatives in modulating ion channels .
Functional Group Modifications in the Linker and Ester Moieties
- Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (): Substituents: 4-Chlorobenzyl and pyrrolyl groups at the triazole 5- and 4-positions. Molecular Weight: 495.982 g/mol, significantly higher than the target compound, likely due to the bulky pyrrolyl group .
- Ethyl 4-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate (): Substituents: Methoxybenzoyl-aminomethyl at the triazole 5-position.
Analysis :
- The cyclohexyl group in the target compound likely enhances lipophilicity, favoring passive diffusion across biological membranes. However, this may compromise solubility, necessitating formulation optimization.
- Anti-inflammatory activity is prominent in furanyl-substituted analogs (), whereas anticancer activity is observed in methyl-substituted derivatives (). The target compound’s efficacy in these areas remains unexplored but is plausible based on structural parallels.
Structural and Crystallographic Insights
- Crystal Packing Effects: The orthorhombic modification of a related compound, 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione, reveals intermolecular hydrogen bonds between amino and thione groups, stabilizing the lattice . Similar interactions may govern the target compound’s solid-state behavior.
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining triazole-containing structures, ensuring accurate bond-length and angle determinations .
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